molecular formula C15H14ClNO B4884363 N-[1-(4-chlorophenyl)ethyl]benzamide

N-[1-(4-chlorophenyl)ethyl]benzamide

Cat. No.: B4884363
M. Wt: 259.73 g/mol
InChI Key: DJKXFJPNIRNSMP-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)ethyl]benzamide is a useful research compound. Its molecular formula is C15H14ClNO and its molecular weight is 259.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.0763918 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Dopamine D(4) Receptor Ligands :

    • N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a derivative, is a high-affinity and selective ligand for dopamine D(4) receptors. Structural modifications on this compound affected its binding affinity, with certain alterations leading to decreased affinity for dopamine D(4) receptors (Perrone et al., 2000).
  • Antimicrobial Agents :

    • New quinazolines derived from benzamide compounds have been synthesized and shown potential as antimicrobial agents against various bacteria and fungi (Desai et al., 2007).
  • Neuroleptic Activity :

    • Benzamides of N,N-disubstituted ethylenediamines, including certain chlorophenyl derivatives, were synthesized and evaluated for neuroleptic activity, demonstrating promising results in inhibiting stereotyped behavior in rats (Iwanami et al., 1981).
  • Melanoma Cytotoxicity :

    • Radioiodinated N-(2-(diethylamino)ethyl)benzamides, including derivatives with chlorophenyl groups, were explored for melanoma cytotoxicity, showing higher toxicity against melanoma cells compared to the parent compound, suggesting potential in targeted drug delivery for melanoma therapy (Wolf et al., 2004).
  • Anti-Acetylcholinesterase Activity :

    • A series of benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including chlorophenyl benzamide compounds, showed significant anti-acetylcholinesterase activity, indicating their potential as antidementia agents (Sugimoto et al., 1990).
  • Crystal Structure Analysis :

    • The crystal structure of N-(2,4-Dichlorophen
    yl)benzamide was analyzed, revealing anti conformations of the N—H and C=O bonds and dihedral angles that contribute to understanding the structural properties of such compounds .
  • Dopamine D(3) Receptor Ligands :

    • Investigations into N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, structurally related to N-[1-(4-chlorophenyl)ethyl]benzamide, identified several high-affinity D(3) ligands. This highlights the potential for developing novel dopamine D(3) receptor-targeted therapies (Leopoldo et al., 2002).
  • Anticonvulsant Activity :

    • Derivatives like 4-Amino-N-(2,6-diethylphenyl)benzamide, analogous to the chlorophenyl benzamides, were synthesized and exhibited promising anticonvulsant properties, outperforming phenytoin in certain seizure models (Lambert et al., 1995).

Properties

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-11(12-7-9-14(16)10-8-12)17-15(18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKXFJPNIRNSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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